molecular formula C26H28N4O3 B3940298 5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline

5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline

Cat. No. B3940298
M. Wt: 444.5 g/mol
InChI Key: DEIAJSKCTBYRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a member of the aniline family, which is known for its diverse range of applications in various fields of science.

Mechanism of Action

The mechanism of action of 5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline varies depending on its application. As a fluorescent probe, it binds to metal ions and undergoes a conformational change that results in fluorescence emission. As a photosensitizer, it absorbs light energy and transfers it to molecular oxygen, which then produces reactive oxygen species that can cause cell death. As a ligand for metal-organic frameworks, it coordinates with metal ions to form a stable complex that can be used for various applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been shown to have low toxicity and low cytotoxicity, making it a promising candidate for various applications. However, further studies are needed to fully understand its effects on living organisms.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline in lab experiments include its high purity, high yield, and diverse range of applications. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the use of 5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline. These include the development of new applications, such as in drug delivery and imaging, the optimization of synthesis methods to improve yield and purity, and the study of its effects on living organisms to better understand its potential as a therapeutic agent.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. Its diverse range of applications, low toxicity, and high purity and yield make it a promising candidate for various fields of science. Further studies are needed to fully understand its potential as a therapeutic agent and its effects on living organisms.

Scientific Research Applications

5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, such as Cu2+, Fe3+, and Zn2+. It has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizer to produce reactive oxygen species that can kill cancer cells. Additionally, it has been used as a ligand for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.

properties

IUPAC Name

(3-methylphenyl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-19-7-6-10-22(17-19)26(31)29-15-13-28(14-16-29)23-11-12-25(30(32)33)24(18-23)27-20(2)21-8-4-3-5-9-21/h3-12,17-18,20,27H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIAJSKCTBYRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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